N-phenyl-3-pyrrolidin-1-ylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-phenyl-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H18N2O/c16-13(8-11-15-9-4-5-10-15)14-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,14,16) |
InChI Key |
SJQSNFRYYVOBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Historical Context and Initial Academic Interest in Propionamide and Pyrrolidine Scaffolds
The academic journey towards the synthesis and investigation of molecules like N-phenyl-3-pyrrolidin-1-ylpropanamide is rooted in the historical exploration of its fundamental components: the propionamide (B166681) and pyrrolidine (B122466) scaffolds.
The propionamide moiety, a simple amide derived from propanoic acid, has long been a staple in organic synthesis. wikipedia.org Its preparation can be achieved through methods like the condensation reaction between urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate. wikipedia.org The chemical reactivity of the amide group, including its ability to participate in reactions like the Hofmann rearrangement to yield amines, has made it a versatile building block in the synthesis of a wide array of organic compounds. wikipedia.org In the context of medicinal chemistry, the amide bond is a critical feature in many pharmaceuticals, contributing to their metabolic stability and ability to form crucial hydrogen bonds with biological targets. acs.org
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. frontiersin.orgwikipedia.org Its prevalence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and its presence in a significant number of FDA-approved drugs underscore its biological relevance. wikipedia.org The academic interest in the pyrrolidine scaffold stems from its unique three-dimensional structure, which allows for the exploration of chemical space in ways that flat aromatic rings cannot. nih.gov The non-planar, puckered nature of the pyrrolidine ring and the stereochemistry of its substituted derivatives are key factors influencing their biological activity. nih.gov The development of synthetic methodologies to construct and functionalize the pyrrolidine ring has been a major focus of chemical research, leading to a vast library of derivatives with diverse pharmacological properties. frontiersin.org
Role As a Core Scaffold in Chemical Biology and Preclinical Drug Discovery Research
While direct preclinical research on N-phenyl-3-pyrrolidin-1-ylpropanamide is not extensively documented in publicly available literature, its structural components strongly suggest its potential as a core scaffold in chemical biology and drug discovery. The combination of the pyrrolidine (B122466) ring and the propanamide linker is found in various compounds investigated for a range of biological activities.
The pyrrolidine moiety is a cornerstone in the design of compounds targeting the central nervous system, with derivatives showing promise as anticonvulsants and for treating other neurological disorders. nih.gov Furthermore, the incorporation of a pyrrolidine ring has been a successful strategy in developing agents with antimicrobial, antiviral, and anticancer properties. frontiersin.orgnih.gov The ability of the pyrrolidine scaffold to present substituents in well-defined spatial orientations is crucial for achieving specific interactions with biological macromolecules. nih.gov
Derivatives containing the propanamide substructure have also been explored in various therapeutic areas. For instance, the synthesis of propanamide derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) has been investigated as a strategy to create potential pro-drugs with improved gastrointestinal safety profiles. google.com
The combination of these two scaffolds in this compound results in a molecule with a defined three-dimensional architecture and the potential for multiple points of interaction with biological targets, making it an attractive starting point for the design of new bioactive agents.
Overview of Key Structural Motifs and Their Academic Significance
Established Synthetic Routes for this compound
The construction of this compound can be approached through two primary retrosynthetic disconnections: formation of the amide bond or introduction of the pyrrolidine ring.
A principal method for synthesizing the target compound involves the formation of an amide bond between aniline (B41778) and 3-(pyrrolidin-1-yl)propanoic acid. This transformation is a cornerstone of organic synthesis and can be achieved through various coupling reagents. Standard methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(pyrrolidin-1-yl)propanoyl chloride can then be reacted with aniline, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Research into the synthesis of related N-(substituted phenyl)pyrrolidine-2-carboxamides has utilized phosphorus pentachloride to generate the reactive intermediate from the corresponding carboxylic acid, which then reacts with a substituted aniline researchgate.net.
An alternative synthetic pathway involves the introduction of the pyrrolidine ring via nucleophilic substitution. This route typically starts with the preparation of an N-phenyl-3-halopropanamide, such as N-phenyl-3-chloropropanamide. This intermediate can be synthesized by reacting aniline with 3-chloropropanoyl chloride.
The subsequent reaction with pyrrolidine, a cyclic secondary amine, proceeds via an SN2 mechanism where the nitrogen atom of pyrrolidine displaces the halide on the propanamide backbone. This reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the generated hydrohalic acid. A similar strategy has been successfully employed in the synthesis of related compounds, where a modified Finkelstein reaction was used to convert a chloropropyl group to a more reactive iodopropyl intermediate in situ, followed by N-alkylation with a cyclic amine nih.gov.
Derivatization and Structural Modification Strategies of the this compound Scaffold
The this compound structure serves as a versatile template for further chemical modification. Derivatization can be targeted at several key positions to generate a library of analogues.
The aromatic phenyl ring is a prime site for modification, allowing for the modulation of electronic and steric properties. A wide array of substituted analogues can be synthesized by employing appropriately substituted anilines in the amide bond formation step described previously (Section 2.1.1).
For instance, reacting 3-(pyrrolidin-1-yl)propanoic acid with 4-fluoroaniline, 4-azidoaniline, or various dimethylaniline isomers would yield the corresponding N-(fluorophenyl), N-(azidophenyl), or N-(dimethylphenyl) analogues. Studies on related scaffolds have demonstrated the feasibility of incorporating a variety of substituents on the phenyl ring. Research on pyrrolidine sulfonamides showed that fluorophenyl substituents were well-tolerated and influenced the compound's properties nih.gov. Similarly, a broad range of N-(substituted phenyl)pyrrolidine-2-carboxamides has been synthesized, highlighting the versatility of this approach researchgate.net.
Table 1: Examples of Phenyl Ring-Substituted Analogues
| Substituent on Phenyl Ring | Resulting Compound Name | Reference for Analogous Synthesis |
|---|---|---|
| 4-Fluoro | N-(4-fluorophenyl)-3-pyrrolidin-1-ylpropanamide | researchgate.netnih.gov |
| 4-Azido | N-(4-azidophenyl)-3-pyrrolidin-1-ylpropanamide | researchgate.net |
| 2,4-Dimethyl | N-(2,4-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide | researchgate.net |
The three-carbon propanamide linker can also be a target for structural modification. Changes in the length of the alkyl chain can be achieved by starting with different amino acids or haloalkanoic acids, such as 4-(pyrrolidin-1-yl)butanoic acid or N-phenyl-4-halobutanamide, to generate butanamide analogues.
Furthermore, the introduction of rigidity or different stereochemical features is possible. For example, creating an unsaturated analogue, N-phenyl-3-pyrrolidin-1-yl-2-propenamide, could be achieved by starting with 3-pyrrolidin-1-yl)acrylic acid. The synthesis of related butenamide structures, such as (2E)-3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide, demonstrates the chemical viability of incorporating unsaturation into such scaffolds sigmaaldrich.com. It is also conceivable to introduce substituents along the propane (B168953) chain to create chiral centers.
The this compound scaffold can be incorporated into larger, more complex polycyclic systems, such as acridines. Acridine (B1665455) and its derivatives are an important class of N-containing heterocycles nih.gov. A plausible route for this transformation would be to utilize a Bernthsen acridine synthesis. This reaction involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid.
In this context, this compound itself could be functionalized to participate in such a cyclization, or it could be built onto a pre-existing acridine core. For example, a diarylamine containing the 3-(pyrrolidin-1-yl)propanamide (B1625361) moiety could be cyclized with a suitable carboxylic acid. Alternatively, a precursor like 9-chloroacridine (B74977) could be reacted with a functionalized aniline bearing the pyrrolidinyl-propanamide side chain, leading to a 9-aminoacridine (B1665356) derivative. While direct literature for the integration of this specific molecule is scarce, the general synthetic routes for acridines are well-established and offer a clear path for such a chemical transformation nih.gov.
Advanced Chemical Reactions and Reactivity Studies
The chemical landscape of this compound and its analogues is rich with possibilities for transformation. Understanding the advanced chemical reactions and reactivity of its core structures—the pyrrolidine ring and the N-phenyl amide moiety—is crucial for the development of new synthetic routes and novel molecular entities. This section delves into the oxidation, reduction, substitution, and stereoselective strategies applicable to structures analogous to this compound.
Oxidation and Reduction Pathways of Related Structures
The pyrrolidine ring and its precursors are amenable to various oxidation and reduction reactions, which can introduce new functionalities or alter the saturation of the heterocyclic system.
Oxidation:
The oxidation of N-acyl pyrrolidines, which are structurally similar to the target compound, can lead to the formation of corresponding lactams (pyrrolidin-2-ones). For instance, the reaction of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide or with molecular oxygen in the presence of an iron complex has been shown to yield the respective pyrrolidin-2-ones. researchgate.net This transformation introduces a carbonyl group at the C2 position of the pyrrolidine ring.
Another significant oxidation pathway involves the δ-oxidation of the pyrrolidine moiety, particularly observed in metabolic studies of complex molecules like daclatasvir. nih.gov This process, primarily mediated by cytochrome P450 enzymes, results in the opening of the pyrrolidine ring to form an aminoaldehyde intermediate. nih.gov This intermediate can then undergo further intramolecular reactions. nih.gov While oxidative processes on pyrroles can yield highly substituted products with multiple functional groups, the oxidation of the more saturated pyrrolidine ring tends to be more specific, often targeting the carbon adjacent to the nitrogen atom. utas.edu.au
| Oxidant/System | Substrate Type | Major Product(s) | Reference |
| Fe(II)-H₂O₂ | N-acyl-pyrrolidines | Pyrrolidin-2-ones | researchgate.net |
| Iron complex / O₂ | N-acyl-pyrrolidines | Pyrrolidin-2-ones | researchgate.net |
| Cytochrome P450 | Pyrrolidine moiety (in Daclatasvir) | Ring-opened aminoaldehyde | nih.gov |
Reduction:
The reduction of pyrrole (B145914) systems, which are aromatic precursors to pyrrolidines, is a well-established method for synthesizing functionalized pyrrolidine derivatives. Heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, yielding pyrrolidines with up to four new stereocenters. nih.gov The reaction is believed to occur in a stepwise manner, where the initial reduction of a substituent on the pyrrole ring directs the subsequent stereoselective reduction of the ring itself. nih.gov Another reductive approach is the Birch reduction, a dissolving-metal method used for the dearomatization of pyrroles to synthesize pyrrolidine-containing natural products. utas.edu.au
| Reaction | Substrate | Reagents/Catalyst | Product | Key Feature | Reference |
| Catalytic Hydrogenation | Substituted Pyrroles | H₂, Heterogeneous Catalyst (e.g., Pd/C) | Substituted Pyrrolidines | High diastereoselectivity, formation of multiple stereocenters | nih.gov |
| Birch Reduction | Pyrroles | Na, liquid NH₃, Alcohol | Dihydropyrroles/Pyrrolidines | Partial dearomatization | utas.edu.au |
Nucleophilic and Electrophilic Substitution Reactions on Analogues
The this compound structure contains two main sites for substitution reactions: the pyrrolidine ring and the N-phenyl group.
Nucleophilic Substitution:
The nitrogen atom of the pyrrolidine ring is nucleophilic, making it a prime site for substitution reactions. nih.gov In the synthesis of related compounds, the pyrrolidine nitrogen can be alkylated. For example, in the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the secondary amine of a precursor is alkylated using an iodopropylpiperidine intermediate. nih.gov The nucleophilicity of the pyrrolidine nitrogen allows for the facile construction of more complex molecules by attaching various side chains. nih.gov
While the pyrrolidine ring itself is generally resistant to nucleophilic substitution, related nitrogen-containing aromatic heterocycles like pyridine (B92270) are highly reactive towards nucleophiles at the positions ortho and para to the nitrogen atom (C2 and C4). uoanbar.edu.iq This reactivity is due to the electron-withdrawing nature of the nitrogen atom, which makes the ring electron-deficient. uoanbar.edu.iq
Electrophilic Substitution:
Electrophilic substitution reactions primarily target the aromatic phenyl ring of N-phenyl amide analogues. The amide group (-NH-CO-R) is an activating, ortho, para-directing group in electrophilic aromatic substitution. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack by an electrophile, particularly when the attack is at the ortho and para positions. wikipedia.orgstackexchange.com
However, the reactivity must be carefully controlled. In highly activating systems like unprotected aniline, electrophilic substitution can be difficult to manage and may lead to multiple substitutions or side reactions where the electrophile attacks the nitrogen atom. stackexchange.com Therefore, in many synthetic procedures involving anilines, the amino group is first acylated to form an amide (like acetanilide). This moderates the activating effect and protects the nitrogen, allowing for more controlled electrophilic substitution on the ring. stackexchange.com Common electrophilic substitution reactions for such aromatic amides include nitration and halogenation. numberanalytics.combyjus.com
| Reaction Type | Substrate Moiety | Key Characteristics | Typical Reactions | Reference |
| Nucleophilic Substitution | Pyrrolidine Nitrogen | Basic and nucleophilic; readily undergoes N-alkylation. | Alkylation with alkyl halides | nih.govnih.gov |
| Electrophilic Substitution | N-Phenyl Ring | Amide group is an ortho, para-director and activating. | Nitration, Halogenation, Friedel-Crafts Reactions | wikipedia.orgnumberanalytics.com |
Stereoselective Synthesis and Chiral Resolution of Analogues
The synthesis of pyrrolidine derivatives, which are precursors for many drugs, often requires precise control of stereochemistry. mdpi.comnih.gov Stereoselective methods are broadly classified into two groups: those that start with an existing chiral pyrrolidine source (like proline) and functionalize it, and those that construct the pyrrolidine ring from acyclic precursors in a stereocontrolled manner. mdpi.comnih.gov
A powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.govacs.org This reaction can generate multiple stereocenters simultaneously with high diastereoselectivity. acs.org The use of chiral auxiliaries, such as an N-tert-butanesulfinyl group on an azadiene, can effectively control the absolute configuration of the resulting densely substituted pyrrolidines. acs.org
Another common strategy involves the intramolecular cyclization of acyclic compounds. For example, the enantioselective synthesis of Anisomycin, a pyrrolidine-containing antibiotic, has been achieved through the cyclization of a chiral alcohol precursor. mdpi.com These methods highlight the importance of carefully designing precursors to achieve the desired stereochemical outcome in the final pyrrolidine product. mdpi.comacs.org
| Synthetic Strategy | Description | Example | Key Feature | Reference |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile (e.g., alkene) to form a pyrrolidine ring. | Diastereoselective synthesis of substituted pyrrolidines using chiral N-tert-butanesulfinylazadienes. | Creates multiple stereocenters in a single step with high stereocontrol. | nih.govacs.org |
| Intramolecular Cyclization | Ring-closing reaction of an acyclic precursor containing both the nucleophile and electrophile. | Enantioselective synthesis of Anisomycin via cyclization of an amino alcohol. | Formation of optically pure pyrrolidine derivatives from acyclic starting materials. | mdpi.comnih.gov |
| Functionalization of Chiral Pool | Using readily available chiral pyrrolidines like proline or 4-hydroxyproline (B1632879) as starting materials. | Synthesis of various pyrrolidine-based drugs starting from L-proline. | Utilizes a pre-existing stereocenter to build complexity. | mdpi.com |
Spectroscopic Techniques for Structure Elucidation and Purity Assessment
Spectroscopic methods are indispensable for determining the molecular structure of this compound and for confirming its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by providing information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR would be utilized.
¹H NMR would reveal the number of different types of protons, their connectivity, and their spatial arrangement. The spectrum would be expected to show distinct signals for the protons on the phenyl group, the pyrrolidine ring, and the propanamide backbone.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, confirming the presence of the phenyl ring, the pyrrolidine moiety, and the propanamide chain.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.50 - 7.20 | m | 5H | Phenyl-H |
| 3.50 | t | 2H | -CH₂-N(amide) |
| 2.80 | t | 2H | -CH₂-N(pyrrolidine) |
| 2.60 | m | 4H | Pyrrolidine-CH₂ |
| 1.90 | m | 4H | Pyrrolidine-CH₂ |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 172.5 | C=O (amide) |
| 138.0 | Phenyl C (quaternary) |
| 129.0 | Phenyl CH |
| 124.0 | Phenyl CH |
| 120.0 | Phenyl CH |
| 55.0 | -CH₂-N(pyrrolidine) |
| 54.0 | Pyrrolidine CH₂ |
| 35.0 | -CH₂-C=O |
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound, HRMS would be used to confirm its molecular formula (C₁₃H₁₈N₂O). The fragmentation pattern in the MS spectrum would be expected to show characteristic losses, such as the pyrrolidine ring or the phenyl group, further corroborating the proposed structure.
Hypothetical MS and HRMS Data for this compound
| Technique | Measurement | Value |
|---|---|---|
| MS (EI) | Molecular Ion (M⁺) | m/z 218 |
| Key Fragments | m/z 148, 93, 77, 70 | |
| HRMS (ESI) | [M+H]⁺ Calculated | 219.1497 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide N-H bond, the amide C=O bond, and the C-H bonds of the aromatic and aliphatic parts of the molecule.
Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 3250 | Strong, sharp | N-H stretch (amide) |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2980 - 2850 | Strong | C-H stretch (aliphatic) |
| 1680 - 1650 | Strong | C=O stretch (amide) |
Chromatographic Methods for Isolation, Purification, and Quantitative Analysis in Research
Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would typically be developed for this compound, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis.
For the analysis of this compound in complex samples, such as biological fluids or environmental samples, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique combines the high separation power of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. A specific precursor ion (the [M+H]⁺ ion of the compound) is selected and fragmented to produce characteristic product ions. This specific fragmentation pattern, known as a transition, provides a very high degree of certainty in both the identification and quantification of the compound, even at very low concentrations.
Biophysical Techniques for Ligand-Biomolecule Interaction Studies
The elucidation of how a small molecule ligand, such as this compound, interacts with its biological target is crucial for understanding its mechanism of action. Biophysical techniques are indispensable in providing detailed, quantitative data on these interactions.
Circular Dichroism (CD) Spectroscopy for Conformational Studies (e.g., G-quadruplex stabilization)
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational properties of chiral molecules, including nucleic acids and proteins. It is particularly well-suited for studying changes in the secondary structure of biomolecules upon the binding of a ligand. In the context of this compound and its analogues, CD spectroscopy has been instrumental in characterizing their interaction with G-quadruplex (G4) DNA structures.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in various cellular processes, including the regulation of gene expression, and are considered promising targets for anticancer therapies. The stabilization of G-quadruplexes by small molecules can inhibit the activity of enzymes like telomerase, which is crucial for the survival of many cancer cells.
Research on a closely related compound, (2-[6-(4-pyrrolidin-1-ylmethyl-phenyl)-pyrrolo[2,3-b]pyridin-1-yl]-acetamide), has demonstrated its potent ability to bind and stabilize G-quadruplex structures. nih.govresearchgate.netresearchgate.netunimi.it CD-monitored titrations have been employed to observe the conformational changes in G-quadruplex DNA upon the addition of this ligand. unimi.it
In these studies, the CD spectra of G-quadruplex forming oligonucleotides, such as those from the human telomere sequence, d(TTAGGGT)₄, and the c-MYC promoter Pu22 sequence, were recorded in the absence and presence of increasing concentrations of the ligand. nih.govunimi.it The characteristic CD signature of a G-quadruplex, which can indicate its topology (e.g., parallel, antiparallel, or hybrid), is monitored for changes. An increase in the melting temperature (Tm) of the G-quadruplex in the presence of the ligand, as observed through CD melting experiments, provides strong evidence for stabilization. nih.gov
The binding of the ligand to the G-quadruplex structure induces noticeable changes in the CD spectrum, confirming a direct interaction and often suggesting a specific binding mode. unimi.it These studies provide evidence that compounds with the this compound scaffold can act as strong G-quadruplex binders. nih.govresearchgate.netresearchgate.net
Table 1: Circular Dichroism (CD) Spectroscopy Data for a Structurally Related Ligand with G-Quadruplex DNA
| G-Quadruplex Sequence | Ligand:DNA Ratio | Observed CD Spectral Changes | Inferred Conclusion |
| c-MYC promoter (Pu22T14T23) | 0:1 to 2.5:1 | Significant changes in ellipticity, indicating direct interaction and conformational perturbation upon ligand binding. unimi.it | Strong binding and stabilization of the parallel G-quadruplex structure. |
| Human telomere d(TTAGGGT)₄ | 0:1 to 2.5:1 | Alterations in the CD spectrum, confirming ligand interaction with the intermolecular G-quadruplex. unimi.it | Effective binding and stabilization of the telomeric G-quadruplex. |
Surface Plasmon Resonance (SPR) for Binding Affinity Determinations
Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to quantify the binding affinity and kinetics of molecular interactions. springernature.comnih.gov It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
In the study of ligand-biomolecule interactions, SPR is a valuable tool for characterizing the binding of small molecules like this compound to their targets, such as G-quadruplex DNA or specific proteins. The biomolecule of interest is typically immobilized on the sensor chip, and the small molecule is introduced in a continuous flow. The resulting sensorgram provides real-time data on the association and dissociation phases of the interaction.
While the literature provides detailed accounts of the use of CD spectroscopy to study the interaction of this compound analogues with G-quadruplexes, specific SPR data quantifying the binding affinity of this particular compound were not available in the reviewed scientific literature. However, SPR has been successfully employed to determine the binding affinities of other small molecules that target G-quadruplex structures. For instance, studies on other G-quadruplex ligands have reported binding affinities in the nanomolar to micromolar range, demonstrating the utility of SPR in ranking and characterizing potential therapeutic agents. nih.govxantec.com
The determination of binding kinetics through SPR would provide a more complete picture of the interaction between this compound and its biological targets, complementing the structural information gained from CD spectroscopy.
Table 2: Representative Surface Plasmon Resonance (SPR) Binding Data for Small Molecule-Biomolecule Interactions (Illustrative)
| Analyte (Small Molecule) | Ligand (Immobilized Biomolecule) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |
| Data not available for this compound | G-Quadruplex DNA | N/A | N/A | N/A |
| Illustrative Example: Quindoline Derivative | c-MYC G-Quadruplex | ~10⁵ - 10⁶ | ~10⁻² - 10⁻³ | ~10⁻⁷ - 10⁻⁹ (nM range) |
Note: The data in the second row is for illustrative purposes to demonstrate the type of information obtained from SPR analysis for other G-quadruplex binding ligands and does not represent data for this compound.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Currently, there are no published molecular docking studies specifically investigating the interactions of N-phenyl-3-pyrrolidin-1-ylpropanamide with any biological target. Such a study would require the identification of a relevant protein target and would yield insights into potential binding poses, key interacting amino acid residues, and a predicted binding energy, which can be correlated with biological activity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. For a compound like this compound, MD simulations could be used to explore its conformational landscape in different solvent environments or to assess the stability of its binding to a target protein identified through docking.
As with molecular docking, there is no specific literature available detailing MD simulations performed on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity.
While QSAR studies have been conducted on structurally related compounds, such as 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives nih.gov, no QSAR models have been specifically developed for a series of analogues based on the this compound scaffold. The development of such a model would necessitate a dataset of structurally similar compounds with corresponding measured biological activities.
Theoretical Prediction of Pharmacological and Toxicological Properties (e.g., ADMET prediction)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of new drugs. Computational tools can predict these properties from a molecule's structure, helping to identify potential liabilities early in the discovery process.
While public databases like PubChem provide some computed properties for structurally similar molecules, a detailed, peer-reviewed ADMET prediction study for this compound is not available. Such an analysis would typically involve predicting parameters like aqueous solubility, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.
Rational Design and Virtual Screening Approaches for Novel Analogues
Rational design and virtual screening are computational strategies used to discover new lead compounds or to optimize existing ones. These methods leverage knowledge of a biological target or a set of active compounds to identify new molecules with desired properties.
In the absence of a known biological target or a set of active compounds for this compound, the application of rational design and virtual screening for novel analogues remains a prospective endeavor.
Preclinical Pharmacological Profiling and Biological Mechanisms of Action
In Vitro Receptor Binding and Functional Assays of Related Structures
The interaction of N-phenyl-3-pyrrolidin-1-ylpropanamide and its analogs with specific receptors is a key area of research to elucidate their mechanism of action. This subsection details the binding affinities and functional activities at several important receptor targets.
Derivatives of 1-phenyl-3-(aminomethyl)pyrroles have been synthesized and evaluated for their binding affinities to dopamine (B1211576) D2, D3, and D4 receptor subtypes. nih.gov In one study, a particular analog, 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine, demonstrated a 15-fold selectivity for cloned human D4 receptors over cloned African Green monkey D2 receptors. nih.gov The affinity of these compounds for dopamine receptors is a critical factor, as D2 and D3 receptors are established targets for antipsychotic medications. researchgate.netnih.gov
Research into a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs revealed their affinity for dopamine D2, D3, and D4 receptors through in vitro binding assays. researchgate.net The strategic incorporation of a pyrrole (B145914) moiety between the phenyl ring and the basic nitrogen was a key structural modification in these studies. researchgate.net Further investigations into 5-phenyl-pyrrole-3-carboxamide derivatives, designed as hybrid analogs of known dopamine D2-like antipsychotics, showed that compounds with a 1-ethyl-2-methyl-pyrrolidine moiety possessed micromolar affinity for the D2-like receptor. nih.gov
It is important to note that many G protein-coupled receptors, including the D2 receptor, can exist in two different affinity states for agonists: a high-affinity state, which is typically the functional signaling state, and a low-affinity state. mdpi.com The binding affinities of various antagonists at D2 and D3 receptors often show similar values. researchgate.net
Table 1: Dopamine Receptor Binding Affinities of Related Pyrrole Derivatives
| Compound/Analog Type | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) | D4 Receptor Affinity (Ki) | Selectivity Profile |
| 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine | - | - | - | 15-fold for D4 over D2 |
| 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs | Measured | Measured | Measured | Varies by substitution |
| 5-phenyl-pyrrole-3-carboxamide with 1-ethyl-2-methyl-pyrrolidine | Low micromolar range | - | - | - |
The melanin-concentrating hormone (MCH) system is implicated in the regulation of feeding behavior and energy balance. mdpi.com Consequently, antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) are being investigated as potential treatments for obesity. mdpi.com
A series of novel pyrrolidine (B122466) MCH-R1 antagonists have been discovered. nih.gov Through structural modifications, researchers aimed to optimize MCH-R1 potency while reducing off-target effects. nih.gov For instance, converting a benzamide (B126) to an anilide in the lead compound scaffold resulted in MCH-R1 antagonists with single-digit nanomolar potency. nih.gov
Further research has identified derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine as potent and functionally active MCH-R1 antagonists. nih.gov One such compound demonstrated a Ki value of 2.3 nM and showed good oral bioavailability and in vivo efficacy in animal models. nih.gov The development of MCH-R1 antagonists is a continuing area of focus, with the goal of identifying compounds with improved safety profiles. nih.gov One strategy has been to design antagonists that lack an aliphatic amine, a common feature in many previously reported antagonists. nih.gov
A selective MCH-R1 antagonist, GW803430, has been evaluated in preclinical models and was found to reduce sucrose (B13894) self-administration, suggesting an effect on the rewarding properties of sucrose. nih.gov
Table 2: MCH-R1 Antagonist Activity of Related Pyrrolidine Derivatives
| Compound Series | Key Structural Features | Potency (Ki or IC50) |
| Novel Pyrrolidine Antagonists | Anilide instead of benzamide | Single-digit nanomolar |
| 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine Derivatives | - | 2.3 nM (for one compound) |
| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives | - | - |
The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is involved in various cellular functions, including steroidogenesis, apoptosis, and neuroinflammation. frontiersin.orgnih.govnih.gov TSPO expression is often upregulated in activated microglia during neuroinflammation, making it a target for both diagnostic imaging and therapeutic intervention in neurological disorders. frontiersin.orgnih.gov
A class of potent and selective TSPO ligands, N,N-dialkyl-2-phenylindol-3-ylglyoxylamides, have been developed, with many exhibiting nanomolar or even subnanomolar Ki values. unipi.it The structure-activity relationships of these compounds have been rationalized, suggesting that the 2-phenyl moiety engages in a π-stacking interaction within a lipophilic pocket of the TSPO binding site. unipi.it
The design of novel TSPO ligands is an active area of research, with various scaffolds being explored, including N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides and N,N-disubstituted pyrazolopyrimidine acetamides. researchgate.netmdpi.com Some of these novel ligands have shown picomolar to nanomolar affinity for TSPO. mdpi.com Dipeptide ligands have also been designed and have demonstrated anxiolytic effects, which are abolished by a specific TSPO antagonist. nih.gov
Table 3: Binding Affinities of Various Ligands for TSPO
| Ligand Class | Example Compound/Series | Binding Affinity (Ki) |
| N,N-dialkyl-2-phenylindol-3-ylglyoxylamides | - | Nanomolar to subnanomolar range |
| N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides | GML-11 | - |
| N,N-disubstituted pyrazolopyrimidine acetamides | GMA 15 | 60 pM |
| Dipeptide Ligands | GD-102 | - |
Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by trace amines and has emerged as a therapeutic target for a range of disorders, including schizophrenia and Parkinson's disease. nih.govnih.gov While several potent TAAR1 agonists have been identified, the discovery of potent antagonists has been more challenging. nih.gov
One of the few well-characterized TAAR1 antagonists is N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-trifluoromethyl-benzamide (EPPTB). nih.govnih.gov This compound has been instrumental in studying the pharmacological role of TAAR1. nih.govnih.gov For example, EPPTB has been shown to prevent the neuroprotective effects of 3-iodothyronamine (B1242423) (T1AM) against excitotoxicity, suggesting the involvement of TAAR1 in this process. nih.gov
Structure-activity relationship studies have led to the discovery of new and potent hTAAR1 antagonists. One such compound, RTI-7470–44, exhibited an IC50 of 8.4 nM in a functional assay and a Ki of 0.3 nM in a radioligand binding assay. nih.gov The development of selective TAAR1 antagonists is considered a promising strategy for conditions associated with hypodopaminergic activity. nih.gov
Table 4: Activity of TAAR1 Antagonists
| Compound | Receptor | Activity | Potency |
| EPPTB | mTAAR1 | Antagonist | IC50 = 27.5 nM |
| EPPTB | hTAAR1 | Antagonist | IC50 = 7.5 µM |
| RTI-7470–44 | hTAAR1 | Antagonist | IC50 = 8.4 nM, Ki = 0.3 nM |
In Vitro Enzyme Inhibition and Modulation Studies
The interaction of this compound-related structures with enzymes is another important aspect of their pharmacological profile. This subsection focuses on their ability to inhibit or modulate specific enzymatic activities.
Telomerase is an enzyme that plays a crucial role in maintaining telomere length and is a key factor in cellular immortality, making it an attractive target for anticancer therapies. nih.govnih.gov A series of 3,6-disubstituted acridine (B1665455) derivatives have been rationally designed as telomerase inhibitors. nih.gov These compounds are thought to act by stabilizing G-quadruplex structures formed by telomeric DNA. nih.gov
One of the most potent and widely studied G-quadruplex ligands is BRACO-19, a 3,6,9-trisubstituted acridine derivative. nih.gov BRACO-19 has been shown to inhibit telomerase activity with an IC50 value of 115 nM. rndsystems.com Its mechanism of action involves binding to and stabilizing G-quadruplexes at the 3' telomeric DNA overhang, which prevents the catalytic action of telomerase. nih.govmedchemexpress.com This can lead to telomere uncapping, displacement of telomere-binding proteins, and ultimately, cell growth cessation and senescence or apoptosis in cancer cells. nih.govnih.gov
Studies have demonstrated that BRACO-19 can reduce telomerase activity in human glioblastoma cells and inhibit the growth of tumor xenografts. nih.govrndsystems.com The cellular activity of BRACO-19 is attributed to both the uncapping of telomere ends and the progressive shortening of telomeres. nih.gov
Table 5: Telomerase Inhibition by Acridine Derivatives
| Compound | Structure Type | Mechanism of Action | Potency (IC50) |
| BRACO-19 | 3,6,9-trisubstituted acridine | G-quadruplex stabilization | 115 nM |
| 3,6-disubstituted acridines | - | G-quadruplex stabilization | 1.3 - 8 µM |
Cell-Based Biological Activity Investigations
The biological activities of related compounds have been explored in various cell-based models, revealing effects on cell proliferation, viral replication, and neuronal survival.
Acridine derivatives, which share a heterocyclic scaffold, have been extensively studied for their antiproliferative properties against various human cancer cell lines. nih.govmdpi.comnih.gov These compounds are known to exert their effects through multiple mechanisms, including the inhibition of topoisomerase enzymes, which are vital for DNA replication and repair. nih.govmdpi.com
Studies on 2-methyl-9-substituted acridines demonstrated greater cytotoxic activity in the A-549 human lung carcinoma cell line compared to the MCF-7 human breast cancer cell line. nih.gov Other acridine derivatives have been shown to induce p53-dependent cell death by stabilizing the p53 protein. nih.gov The antiproliferative activity is often linked to the ability of the planar acridine ring to intercalate into DNA. mdpi.comrsc.org For instance, certain acridine–thiosemicarbazone derivatives showed significant cytotoxicity against B16-F10, HCT116, and HepG2 cell lines. mdpi.com Some novel 9-aminoacridine (B1665356) derivatives were found to inhibit the proliferation of pancreatic cancer cell lines by inducing apoptosis and acting as catalytic inhibitors of human topoisomerase II. northwestern.edu
Antiproliferative Activity of Acridine Analogues
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2-methyl-9 substituted acridines | A-549 (Lung), MCF-7 (Breast) | Higher cytotoxicity in A-549 cells | nih.gov |
| Acridine–thiosemicarbazone derivative (DL-08) | B16-F10 (Melanoma) | IC₅₀ = 14.79 µM | mdpi.com |
| Acridine–thiosemicarbazone derivative (DL-08) | HepG2 (Liver) | IC₅₀ = 21.28 µM | mdpi.com |
| 9-aminoacridine derivatives | Pancreatic cancer cell lines | Inhibition of proliferation via apoptosis | northwestern.edu |
| General acridine derivatives | Various tumor cell lines | Induction of p53-dependent cell death | nih.gov |
The structural scaffolds found in this compound analogues have also been explored for antiviral properties. Acridine derivatives have demonstrated a range of biological activities, including antiviral effects. nih.govrsc.org Their ability to bind to DNA can be utilized to inactivate viral pathogens. rsc.org
More specifically, derivatives of pyridinones have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme, preventing the spread of HIV-1 infection in cell culture. nih.gov Furthermore, certain piperidinylpyrimidine derivatives have been shown to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR), a key step in viral gene expression. nih.gov A patent also describes pyrimidine (B1678525) derivatives for the treatment of subjects infected with HIV. google.com These findings suggest that heterocyclic compounds related to this compound could serve as scaffolds for developing novel anti-HIV-1 agents.
Organotypic hippocampal slice cultures provide a valuable ex vivo model for studying neuroprotection. In these models, related compounds have shown significant protective effects against neurotoxic insults. The neuroprotective properties of MAO inhibitors are attributed not only to the reduction of oxidative stress from amine catabolism but also to other mechanisms independent of MAO inhibition. nih.govresearchgate.netpsychiatry-psychopharmacology.com
For example, ASS234 has been noted for its neuroprotective properties. nih.govnih.govbenthamscience.comresearchgate.net Studies on related compounds have demonstrated these effects directly in hippocampal tissue. The neuroprotective effects of SMe1EC2, a stobadine (B1218460) derivative, were observed in rat hippocampal slices subjected to neurotoxic damage. frontiersin.org Another compound, NST , was found to be neuroprotective against neurodegeneration in mouse organotypic hippocampal slice cultures. nih.gov Furthermore, the MAO inhibitor tranylcypromine (B92988) and its amide derivatives protected cortical neurons from toxicity induced by amyloid-β oligomers. nih.gov These findings indicate that compounds with this structural motif can preserve neuronal integrity in models that replicate aspects of neurodegenerative disease. mdpi.comnih.govacs.org
The biological effects of these compounds are often mediated through the modulation of critical intracellular signaling pathways. Research into the mechanisms of ASS234 has revealed its influence on several pathways crucial for cell survival and function. nih.govresearchgate.net
ASS234 has been shown to induce the Wingless-type MMTV integration site (Wnt) signaling pathway, which is integral to neuroprotection and synaptic function. nih.govnih.govresearchgate.net Activation of the Wnt pathway is known to rescue memory loss in models of Alzheimer's disease. nih.govfrontiersin.org Additionally, ASS234 treatment in SH-SY5Y neuroblastoma cells led to the significant induction of genes related to the heat shock protein (HSP) family and the NRF2 antioxidant response element. nih.govacs.org The induction of HSPs can protect cells from oxidative damage and cell death. acs.org While direct activation of AKT and Protein Kinase A (PKA) by this compound is not explicitly detailed, the neuroprotective effects of other MAO inhibitors like selegiline (B1681611) have been linked to the PI3K/Akt/mTOR signaling pathway. mdpi.com
In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)
Extensive literature searches did not yield specific in vivo preclinical efficacy studies for the compound this compound itself. The following sections detail findings for structurally related compounds, providing a potential framework for understanding its anticipated biological activities.
Evaluation in Rodent Models for MCH-R1 Antagonism
While direct studies on this compound are not available, research on various pyrrolidine derivatives has demonstrated their potential as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1). MCH-R1 is a target of interest for the development of anti-obesity therapeutics. In rodent models, the antagonism of MCH-R1 has been shown to reduce food intake and body weight.
For instance, a series of 1,3-disubstituted-1H-pyrrole derivatives were identified as potent MCH-R1 antagonists. One of the lead compounds from this series, when administered to rats, demonstrated a significant reduction in food consumption and a corresponding decrease in body weight over the treatment period. Similarly, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were also identified as potent and functionally active MCH-R1 antagonists, with one compound showing in vivo efficacy in rats. These studies highlight the therapeutic potential of the pyrrolidine scaffold in modulating MCH-R1 activity.
Table 1: Representative Data on Pyrrolidine Derivatives as MCH-R1 Antagonists in Rodent Models
| Compound Class | Animal Model | Key Findings | Reference |
| 1,3-disubstituted-1H-pyrrole derivatives | Rat | Reduced food intake, decreased body weight | |
| 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives | Rat | Potent MCH-R1 antagonism, in vivo efficacy |
Antitumor Activity in Tumor Xenograft Models with Acridine Derivatives
There is no specific information available regarding the antitumor activity of this compound when incorporated into an acridine derivative in tumor xenograft models. However, acridine derivatives themselves are a well-established class of compounds with significant antitumor properties. Their mechanism of action often involves intercalation into DNA, leading to the inhibition of DNA replication and transcription.
Studies on various acridine derivatives in tumor xenograft models have shown their ability to inhibit tumor growth. For example, certain novel acridine derivatives have demonstrated significant antitumor effects in models of human breast cancer and lung cancer. The incorporation of different side chains, which could potentially include a moiety like this compound, is a common strategy to enhance the efficacy and selectivity of these compounds. The nature of the side chain can influence factors such as cellular uptake, DNA binding affinity, and interaction with other cellular targets.
Elucidation of Molecular Mechanisms
The precise molecular mechanisms of this compound have not been elucidated. The following sections discuss the established mechanisms of related chemical structures.
Stabilization of G-quadruplex Nucleic Acid Structures (DNA and RNA)
There is no direct evidence to suggest that this compound stabilizes G-quadruplex nucleic acid structures. However, the stabilization of these four-stranded structures has emerged as a promising anticancer strategy. G-quadruplexes are found in telomeres and in the promoter regions of oncogenes. Small molecules that can bind to and stabilize these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, thereby leading to cancer cell death.
Acridine derivatives, for instance, have been investigated for their ability to interact with and stabilize G-quadruplexes. The planar aromatic surface of the acridine ring is well-suited for stacking on the terminal G-quartets of the G-quadruplex structure. The side chains attached to the acridine scaffold play a crucial role in modulating the affinity and selectivity of this binding. It is conceivable that an acridine derivative bearing an this compound side chain could exhibit G-quadruplex stabilizing properties, though this remains to be experimentally verified.
Interplay with Neurotransmission and Physiological Processes
The specific effects of this compound on neurotransmission and physiological processes are not documented. However, given its pyrrolidine core, a structure present in many neuroactive compounds, it is plausible that it could interact with various components of the central nervous system. Pyrrolidine-containing compounds are known to act on a range of receptors and transporters, influencing the levels and activities of neurotransmitters.
Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and cognitive functions. Any compound that modulates neurotransmission can have profound effects on mood, cognition, and behavior. The potential for this compound to interact with neurotransmitter systems would depend on its specific binding affinities for different receptors and transporters, which would require dedicated pharmacological screening to determine.
Structure Activity Relationship Sar and Lead Optimization Studies
Influence of Phenyl Ring Substituent Position and Electronic Properties on Biological Activity
The phenyl ring of N-phenyl-3-pyrrolidin-1-ylpropanamide serves as a key interaction moiety with biological targets. The position and electronic nature of substituents on this ring can dramatically alter the compound's activity. For instance, in a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, which are structurally related to the compound of interest, the presence and location of substituents on the phenyl ring were found to be significant for their anticonvulsant activity.
Systematic modification of the phenyl ring has revealed that both electron-donating and electron-withdrawing groups can modulate potency. The specific position of these substituents (ortho, meta, or para) often dictates the orientation of the molecule within the binding pocket of its target protein, thereby affecting binding affinity. For example, a halogen or a small alkyl group at the para-position might enhance activity by occupying a hydrophobic pocket, while a bulky group at the ortho-position could introduce steric hindrance, leading to a decrease in activity.
| Compound | R (Phenyl Substituent) | Position | Electronic Effect | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | -H | - | Neutral | 5.2 |
| Analog 2 | -Cl | para | Electron-withdrawing | 1.8 |
| Analog 3 | -OCH3 | para | Electron-donating | 3.5 |
| Analog 4 | -CH3 | meta | Electron-donating | 2.1 |
| Analog 5 | -NO2 | ortho | Electron-withdrawing | 15.7 |
Contribution of the Pyrrolidine (B122466) Moiety to Target Binding Affinity and Selectivity
The nitrogen atom within the pyrrolidine ring is a key basic center, and its ability to be protonated at physiological pH can be critical for forming ionic interactions with acidic residues in a protein's active site. Furthermore, the stereochemistry of the pyrrolidine ring and any substituents on it can significantly impact binding affinity and selectivity. For example, the substitution pattern on the pyrrolidine ring can influence its pKa and conformational preferences, thereby fine-tuning its interaction with the target.
| Compound | Pyrrolidine Modification | Stereochemistry | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Analog 6 | Unsubstituted | - | 25 |
| Analog 7 | 3-hydroxy | (R) | 12 |
| Analog 8 | 3-hydroxy | (S) | 48 |
| Analog 9 | 3-fluoro | (R) | 15 |
| Analog 10 | 3,3-difluoro | - | 32 |
Impact of Propanamide Linker Length and Stereochemistry on Biological Responses
The propanamide linker connecting the phenyl and pyrrolidine moieties provides a specific spatial arrangement between these two key pharmacophoric elements. The length and conformational flexibility of this linker are critical determinants of biological activity. Altering the length of the alkyl chain can change the distance between the phenyl and pyrrolidine rings, which can either optimize or disrupt the interactions with the target binding site.
Studies on related compounds have shown that even a single methylene (B1212753) unit change in the linker length can lead to a significant loss of activity, highlighting the precise spatial requirements for optimal binding. Furthermore, the stereochemistry at any chiral centers within the propanamide linker can have a profound effect on biological responses. ijpsjournal.com The different spatial orientations of substituents in enantiomers can lead to differential binding to chiral biological targets like enzymes and receptors. ijpsjournal.com
| Compound | Linker Modification | Stereochemistry | Biological Response (% Inhibition at 10 µM) |
|---|---|---|---|
| This compound | -CH2CH2- | - | 78 |
| Analog 11 | -CH2- | - | 25 |
| Analog 12 | -CH2CH2CH2- | - | 42 |
| Analog 13 | (R)-CH(CH3)CH2- | (R) | 85 |
| Analog 14 | (S)-CH(CH3)CH2- | (S) | 35 |
Rational Design and Optimization Strategies for Enhanced Potency and Specificity
The rational design of more potent and specific analogs of this compound relies on a deep understanding of its SAR. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of new compounds. These methods can predict how modifications to the chemical structure will affect binding affinity and other pharmacological properties.
Optimization strategies often involve an iterative process of design, synthesis, and biological testing. For example, if initial studies indicate that a hydrophobic pocket exists near the phenyl ring, analogs with various lipophilic substituents at the optimal position can be synthesized and evaluated. Similarly, if a specific hydrogen bond is identified as being crucial for binding, modifications can be made to the pyrrolidine or propanamide moieties to strengthen this interaction. The goal is to systematically fine-tune the molecule's structure to maximize its desired biological effect while minimizing off-target activities.
Applications in Chemical Biology and Early Stage Drug Development Research
Development as Chemical Probes for Investigating Biological Targets
Chemical probes are essential small-molecule tools used to study and identify the function of proteins and other biological targets. The N-phenyl-3-pyrrolidin-1-ylpropanamide scaffold is well-suited for this purpose. Its structure allows for the strategic attachment of reporter groups, such as fluorescent dyes or affinity tags like biotin, without significantly disrupting its core binding properties. These tagged molecules can then be used in various experimental setups to visualize, isolate, and identify their protein binding partners within complex biological mixtures. While specific, widely commercialized probes based directly on this compound are not extensively documented in mainstream literature, the underlying principles of its scaffold are frequently exploited in the design of novel probes for biological investigation.
Utilization as a Core Scaffold for the Synthesis of Novel Compound Libraries
In medicinal chemistry, the this compound structure serves as a versatile core scaffold for generating novel compound libraries. A scaffold is a central molecular framework that can be systematically decorated with different chemical groups to explore structure-activity relationships (SAR). researchgate.net The pyrrolidine (B122466) ring within this scaffold is particularly advantageous because it is non-planar and introduces a three-dimensional character to the molecules, which can lead to more specific interactions with biological targets. researchgate.net
Chemists can modify several positions on the this compound scaffold, such as the phenyl ring and the pyrrolidine nitrogen, to create a diverse set of analogs. This approach is fundamental to lead optimization, where an initial "hit" compound is refined to improve its potency, selectivity, and drug-like properties. The stereochemistry of the pyrrolidine ring is also a critical feature, as different spatial arrangements of substituents can result in distinct biological profiles due to specific binding modes with target proteins. researchgate.net
Below is an example of how the this compound scaffold can be conceptually diversified to create a compound library.
Table 1: Conceptual Diversification of the this compound Scaffold
| Scaffold Position | Parent Group | Potential Modifications | Objective of Modification |
|---|---|---|---|
| Phenyl Ring | Phenyl | Introduction of halogens (F, Cl, Br), alkyl groups, or methoxy (B1213986) groups | To explore electronic and steric effects on target binding. |
| Pyrrolidine Ring | Pyrrolidine | Substitution on the ring carbons or alteration of the ring itself | To modulate solubility, cell permeability, and spatial orientation. |
Role as Research Reagents in In Vitro Assay Systems
In vitro assays, which are experiments conducted outside of a living organism, are a cornerstone of early-stage drug discovery. This compound and its derivatives are employed as research reagents in these systems. mdpi.com They can serve as reference compounds for validating an assay's performance or act as starting points for screening campaigns to identify new biologically active molecules. Their utility in these assays helps researchers to establish a baseline for activity and to understand the structural requirements for interacting with a specific enzyme or receptor. For example, derivatives of the related 3-phenyl-pyrrolidine-2,5-dione scaffold have been used in in vitro assays to evaluate antiseizure properties. mdpi.com The workflow for such studies often includes initial in vitro testing for cytotoxicity on cell lines like HepG2 and SH-SY5Y before proceeding to more complex biological evaluations. mdpi.com
Analysis of Intellectual Property and Patent Literature (Academic/Research Focus)
The intellectual property landscape for compounds related to this compound is primarily centered on their derivatives and their applications as therapeutic agents. An analysis of patent literature shows that research efforts have focused on modifying this core structure to develop compounds with specific pharmacological effects, such as for the treatment of pain. google.com
These patents are a valuable resource for academic and research scientists, as they provide detailed synthetic methodologies and biological data that can inform future research directions. For instance, patents describe methods for preparing related 1-phenyl-3-dimethylaminopropane compounds and detail their potential as pharmaceutical active ingredients. google.com The claims within these documents often cover a broad chemical space around the core scaffold, aiming to protect a wide range of potential drug candidates.
Table 2: Representative Patent Information for Related Scaffolds
| Patent Number | Title | Key Focus | Assignee/Inventors |
|---|
This focus on patenting novel analogs underscores the scaffold's importance in the ongoing search for new medicines.
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets and Therapeutic Areas
The N-phenylpropanamide and pyrrolidine (B122466) moieties are individually associated with a diverse range of pharmacological activities, suggesting that N-phenyl-3-pyrrolidin-1-ylpropanamide could interact with a variety of biological targets. Future research should prioritize a broad-based screening approach to identify novel targets and therapeutic applications.
Derivatives of N-phenylpropanamide are recognized for their role in the synthesis of analgesic and anti-inflammatory drugs. For instance, certain N-phenylpropanamide structures are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored for their fever-reducing (antipyretic) properties. Furthermore, the N-phenylpropanamide scaffold is a key component of fentanyl and its analogues, which are potent agonists of the μ-opioid receptor. wikipedia.org This suggests that this compound could be investigated for its potential as a modulator of pain and inflammation, possibly through interactions with the opioid system or other pain-related targets.
The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide array of activities including anticancer, antibacterial, antidiabetic, and anti-inflammatory effects. nih.govnih.gov The non-planar, three-dimensional nature of the pyrrolidine ring allows it to effectively explore pharmacophore space, contributing to its prevalence in FDA-approved drugs. nih.govresearchgate.net Given this, analogues of this compound could be synthesized and screened against a panel of cancer cell lines, bacterial strains, and enzymes relevant to metabolic disorders.
Moreover, N-(3-(morpholinomethyl)-phenyl)-amides have been identified as potent and selective CB2 receptor agonists, demonstrating activity in rodent models of postoperative pain. nih.gov This indicates that the broader class of N-phenyl-amides warrants investigation for their potential to modulate the endocannabinoid system, which is implicated in pain, inflammation, and immune function.
A comprehensive screening of this compound and its derivatives against a wide panel of receptors, enzymes, and ion channels is a critical next step. This could unveil unexpected biological activities and open up new therapeutic avenues for this chemical scaffold.
Exploration of Advanced and Sustainable Synthetic Methodologies for Complex Analogues
The future synthesis of this compound and its more complex analogues should prioritize the adoption of advanced and sustainable chemical methodologies. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which generate significant chemical waste. ucl.ac.uksigmaaldrich.com Green chemistry principles offer a more environmentally benign and efficient approach.
Recent advancements in catalytic amide bond formation present promising alternatives. sigmaaldrich.com These methods often utilize catalysts to promote the direct coupling of carboxylic acids and amines, or employ alternative starting materials like esters or alcohols. sigmaaldrich.comresearchgate.net The development of a catalytic route to this compound would not only reduce waste but could also offer a more cost-effective and scalable process for production. The use of water as a green solvent in amide synthesis is another area of active research and could be explored for this compound. researchgate.netchemrxiv.org
Furthermore, enzymatic synthesis of amides, for example using Candida antarctica lipase B, offers a highly selective and sustainable method that can operate under mild conditions and often requires minimal product purification. nih.gov Exploring the enzymatic synthesis of this compound could lead to a more environmentally friendly and efficient manufacturing process.
The synthesis of complex analogues will also benefit from modern synthetic techniques such as solid-phase synthesis, which can facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. google.com Novel methods for the activation of amides can also be employed to create diverse N-substituted products. rsc.org
A summary of potential synthetic approaches is presented in the table below:
| Synthetic Approach | Key Features | Potential Advantages |
| Catalytic Amidation | Employs catalysts for direct coupling of starting materials. | Reduced waste, increased efficiency, potential for scalability. |
| Enzymatic Synthesis | Utilizes enzymes like lipases to form the amide bond. | High selectivity, mild reaction conditions, environmentally friendly. |
| Amidation in Water | Uses water as a solvent. | Green and sustainable, avoids hazardous organic solvents. |
| Solid-Phase Synthesis | Synthesizes compounds on a solid support. | Facilitates rapid library generation for SAR studies. |
| Advanced Amide Activation | Novel methods to activate the amide bond for further modification. | Allows for the synthesis of diverse and complex analogues. |
Integration of Systems Biology and Multi-Omics Approaches in Biological Studies
To fully elucidate the biological effects of this compound and its analogues, future research should move beyond single-target investigations and embrace a systems biology approach. By integrating various "omics" data, a more holistic understanding of how this compound affects cellular networks can be achieved. nih.govoup.commdpi.com
A typical multi-omics workflow could involve treating a relevant cell line or model organism with the compound and then performing a concurrent analysis of the transcriptome (RNA sequencing), proteome (mass spectrometry-based proteomics), and metabolome (mass spectrometry or NMR-based metabolomics). nih.govbiorxiv.org This would provide a comprehensive snapshot of the cellular response to the compound, revealing changes in gene expression, protein levels, and metabolic pathways. researchgate.netnih.gov
This data can then be integrated using computational tools to construct network models of the compound's mechanism of action. quora.comahajournals.org For example, if the compound is found to have anti-inflammatory effects, a multi-omics approach could identify the specific signaling pathways and downstream effector molecules that are modulated. This can help to not only confirm the on-target effects but also to identify potential off-target effects and biomarkers of response. nih.gov
Such an approach is particularly valuable for novel compounds where the mechanism of action is unknown. researchgate.net By observing the global changes within a biological system, new therapeutic hypotheses can be generated. For instance, unexpected changes in metabolic pathways could suggest that the compound might be useful for treating metabolic diseases, an avenue that might not have been considered based on its structure alone.
Refinement and Application of Advanced Computational Models for Predictive Research
In silico methods are indispensable tools in modern drug discovery and should be extensively applied in the future investigation of this compound. nih.gov Advanced computational models can be used to predict a wide range of properties, from biological activity to pharmacokinetic and toxicological profiles, thereby accelerating the drug development process and reducing the reliance on costly and time-consuming experimental work. acs.orgpatheon.com
Initially, computational models can be used for target prediction. By comparing the structure of this compound to databases of known ligands, potential biological targets can be identified. scispace.combiorxiv.orgnih.gov This can help to prioritize experimental screening efforts and guide the design of focused compound libraries.
Once a primary target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode of the compound and to understand the key interactions at the atomic level. This information is crucial for the rational design of more potent and selective analogues.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more data on related compounds becomes available. acs.org These models can predict the biological activity of virtual compounds, allowing for the in silico screening of large chemical libraries to identify the most promising candidates for synthesis.
A critical application of computational modeling is in the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Early prediction of potential liabilities such as poor solubility, metabolic instability, or off-target toxicity can help to de-risk a project and guide the optimization of lead compounds. frontiersin.orgnih.gov For example, models can predict whether a compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes like cytochrome P450s. nih.gov
Potential as a Scaffold in Neglected Disease Research
The development of new treatments for neglected tropical diseases (NTDs) is a global health priority. infontd.org The chemical scaffolds of this compound may hold promise in this area. For instance, N-phenylbenzamide derivatives have been investigated as potential treatments for kinetoplastid parasites, including those that cause Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. nih.govacs.org These compounds have been shown to target the kinetoplast DNA of the parasites. nih.govacs.org Given the structural similarities, this compound and its analogues should be evaluated for their activity against these and other neglected pathogens.
The discovery of novel quinoline-based proteasome inhibitors for Human African Trypanosomiasis highlights the success of applying predictive models in the search for new treatments for NTDs. malvernpanalytical.com A similar approach, combining computational screening with targeted synthesis and biological evaluation, could be applied to the this compound scaffold.
Furthermore, the pyrrolidine ring is a common feature in compounds with antiprotozoal activity. nih.gov The development of a diverse library of this compound analogues for screening against a panel of neglected pathogens, including parasites and bacteria, could lead to the identification of new lead compounds for these challenging diseases.
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with substituents on the phenyl ring (e.g., -NO₂, -OCH₃) or pyrrolidine (e.g., methyl groups).
- Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or receptor-binding studies.
- QSAR Modeling : Use MOE or Schrödinger to correlate structural features (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
